Chlorotrimethylgermane

Description

Properties

IUPAC Name |

chloro(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClGe/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBNZZCHSNOXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165155 | |

| Record name | Chlorotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-47-1 | |

| Record name | Germane, chlorotrimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorotrimethylgermane for Researchers, Scientists, and Drug Development Professionals

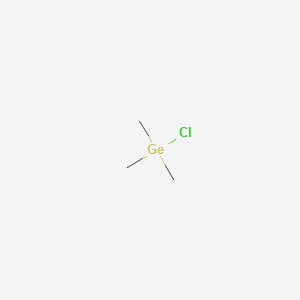

Introduction: Chlorotrimethylgermane ((CH₃)₃GeCl) is an organogermanium compound that serves as a versatile reagent in organic and organometallic synthesis. Its unique chemical properties make it a valuable tool for researchers and scientists, particularly in the field of drug development, where the introduction of germanium-containing moieties or the use of germanium-based protecting groups can offer strategic advantages in the synthesis of complex molecules. This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a focus on its practical applications in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, volatile, and flammable liquid with a distinctive odor. It is soluble in common organic solvents but reacts with water. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃H₉ClGe | [1] |

| Molecular Weight | 153.20 g/mol | [2] |

| CAS Number | 1529-47-1 | [1] |

| Boiling Point | 102 °C (lit.) | [3] |

| Melting Point | -13 °C (lit.) | [3] |

| Density | 1.24 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.433 (lit.) | [3] |

| Flash Point | 1 °C (closed cup) | [3][4] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the cleavage of a methyl group from tetramethylgermane (B1582461) using concentrated sulfuric acid, followed by treatment with ammonium (B1175870) chloride.

Experimental Protocol: Synthesis from Tetramethylgermane

Materials:

-

Tetramethylgermane ((CH₃)₄Ge)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ammonium Chloride (NH₄Cl), dry and pulverized

-

Pentane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer

-

Apparatus for collecting gas

-

Pressure-equalized addition funnel

-

Distillation apparatus

Procedure:

-

A flask equipped with a magnetic stirrer, a pressure-equalized addition funnel connected to a gas collection apparatus is charged with tetramethylgermane and concentrated sulfuric acid and cooled in an ice bath.

-

The solution is stirred magnetically for 2 hours at 0°C and then for 5 hours at room temperature. The evolution of methane (B114726) gas should be monitored.

-

After the evolution of methane ceases, the mixture is cooled in an ice bath.

-

Dry, pulverized ammonium chloride is added to the mixture over 30 minutes with stirring.

-

Stirring is continued for an additional hour.

-

The organic layer is separated by extraction with three portions of pentane.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

Simple distillation of the organic layer yields this compound.

Reactivity and Applications in Organic Synthesis

This compound is a reactive compound that participates in a variety of chemical transformations, making it a useful reagent in organic synthesis. Its reactivity is primarily centered around the electrophilic germanium atom and the labile chlorine atom.

Nucleophilic Substitution Reactions

The germanium-chlorine bond in this compound is susceptible to cleavage by nucleophiles. This reactivity allows for the introduction of the trimethylgermyl ((CH₃)₃Ge-) group onto various substrates.

Protection of Alcohols

Analogous to the widely used trimethylsilyl (B98337) (TMS) protecting group, the trimethylgermyl (TMG) group can be used to protect alcohols. The reaction of an alcohol with this compound in the presence of a base, such as imidazole (B134444) or triethylamine, yields a trimethylgermyl ether. This temporarily masks the reactive hydroxyl group, allowing for chemical transformations on other parts of the molecule.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

-

Primary alcohol (e.g., 1-butanol) (1.0 eq)

-

This compound (1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Under an inert atmosphere, dissolve the primary alcohol and imidazole in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add this compound dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with three portions of diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting trimethylgermyl ether by flash chromatography.

Stability and Deprotection of Trimethylgermyl Ethers:

Trimethylgermyl ethers exhibit stability towards a range of non-acidic and non-fluoride reaction conditions, including some oxidizing and reducing agents, as well as organometallic reagents. The stability of trimethylgermyl ethers is generally lower than that of their tert-butyldimethylsilyl (TBDMS) analogs, allowing for selective deprotection.[5]

Deprotection of the trimethylgermyl group to regenerate the alcohol can be achieved under mild acidic conditions or by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Experimental Protocol: Deprotection of a Trimethylgermyl Ether

Materials:

-

Trimethylgermyl ether

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trimethylgermyl ether in THF.

-

Add the TBAF solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the alcohol product by flash chromatography if necessary.

Reactions with Other Nucleophiles

This compound can also react with other nucleophiles, such as amines and the anions of carboxylic acids, although these reactions are less commonly employed in drug synthesis compared to alcohol protection. The reaction with primary or secondary amines in the presence of a base can yield N-germylated amines.

Applications in Drug Development

The incorporation of germanium into drug candidates is an area of growing interest in medicinal chemistry. Organogermanium compounds have been investigated for a range of biological activities, including anticancer, antiviral, and immunomodulatory effects.[6][7][8] The "carbon/silicon/germanium switch" is a medicinal chemistry strategy where a carbon, silicon, or germanium atom is strategically placed in a drug molecule to modulate its physicochemical and pharmacological properties.[6]

While direct applications of this compound in the final structure of a drug are not widespread, its utility as a synthetic tool is significant. The ability to introduce a trimethylgermyl group as a protecting group or as a precursor to other germanium-containing functionalities is valuable in the multi-step synthesis of complex, biologically active molecules.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard | Description |

| Flammability | Highly flammable liquid and vapor.[1] |

| Corrosivity | Causes severe skin burns and eye damage.[1] |

| Reactivity | Reacts with water. |

Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemical-resistant gloves

-

Flame-retardant lab coat

-

Work in a well-ventilated fume hood

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, and oxidizing agents.

-

Keep container tightly closed.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis of this compound and its application in a typical protection-reaction-deprotection sequence in organic synthesis.

References

- 1. This compound | C3H9ClGe | CID 73723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 1529-47-1 [sigmaaldrich.com]

- 3. 三甲基氯化锗 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Trimethylgermanium chloride | this compound | C3H9ClGe - Ereztech [ereztech.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. researchgate.net [researchgate.net]

chlorotrimethylgermane chemical properties

An In-depth Technical Guide to the Chemical Properties of Chlorotrimethylgermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as trimethylgermanium (B74220) chloride, is an organometallic compound with the formula (CH₃)₃GeCl.[1][2] It is a key precursor in organogermanium chemistry, analogous to the widely used chlorotrimethylsilane (B32843) in organosilicon chemistry.[1] This colorless, moisture-sensitive liquid serves as a valuable reagent for introducing the trimethylgermyl group into organic molecules.[3][4] Its applications span from a reagent in organic synthesis to a precursor for germanium-containing materials.[1][5] This guide provides a comprehensive overview of its chemical properties, reactivity, experimental protocols, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a volatile, colorless liquid with a distinctive odor.[1][3] It is miscible with many common organic solvents such as ether, tetrahydrofuran, hexane, benzene, and chloroform, but it is immiscible with and reacts with water.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₃H₉ClGe | [1][6] |

| Molecular Weight | 153.20 g/mol | [7][8][9] |

| CAS Number | 1529-47-1 | [7][8] |

| Appearance | Clear, colorless liquid | [3][10] |

| Melting Point | -13 °C | [7][8][11] |

| Boiling Point | 102 °C | [7][8][11] |

| Density | 1.24 g/mL at 25 °C | [7][8][11] |

| Refractive Index (n20/D) | 1.433 | [7][8][12] |

| Flash Point | 1 °C (33.8 °F) - closed cup | [2][8] |

| IUPAC Name | chloro(trimethyl)germane | [6] |

| Synonyms | Trimethylchlorogermane, Trimethylgermanium chloride | [1][7][8] |

| InChI Key | ZZBNZZCHSNOXOH-UHFFFAOYSA-N | [6][7][8] |

| SMILES | C--INVALID-LINK--(C)Cl |[1][7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Information | References |

|---|---|---|

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 139, 137, 119, 135, and 141.[6] | [6] |

| Infrared (IR) Spectroscopy | FTIR spectra available, typically recorded using a neat capillary cell.[6] | [6] |

| Raman Spectroscopy | Raman spectral data is available for this compound.[6] |[6] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the polar Germanium-Chlorine bond, making the germanium atom electrophilic and susceptible to nucleophilic attack.[1]

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles.[1] This reaction involves the substitution of the chlorine atom, making it a cornerstone for the formation of new Ge-C, Ge-O, Ge-N, and other bonds. Organometallic reagents like Grignards can be prepared using this compound.[3][4]

Hydrolysis

The compound is sensitive to moisture and will hydrolyze upon contact with water.[3][13] This reactivity necessitates handling and storage under anhydrous conditions to maintain its integrity.[13][14] The reaction with water leads to the formation of hexamethyldigermoxane.

Use as a Protecting Group

Analogous to the trimethylsilyl (B98337) (TMS) group, the trimethylgermyl ((CH₃)₃Ge-) group can be used as a protecting group for functional groups like alcohols.[15][16] The introduction of the trimethylgermyl group forms a germyl (B1233479) ether, which is stable under certain reaction conditions but can be cleaved when desired.[16] This strategy is valuable in multi-step organic synthesis where selective reactivity is required.[17]

Experimental Protocols

Synthesis of this compound from Tetramethylgermane (B1582461)

A documented method for synthesizing this compound involves the controlled demethylation of tetramethylgermane.[18]

Protocol:

-

Charging the Reactor: In a flask equipped with a magnetic stirrer, gas collection apparatus, and an addition funnel, charge tetramethylgermane and concentrated sulfuric acid (sp. gr. 1.83) and cool the mixture in an ice bath.[18]

-

Reaction: Stir the solution vigorously for 2 hours at 0 °C, followed by 5 hours at room temperature. The efficiency of the reaction is highly dependent on the stirring effectiveness.[18]

-

Methane (B114726) Evolution: Monitor the reaction by collecting the evolved methane gas. The reaction is complete when the theoretical volume of methane has been evolved.[18]

-

Quenching: Cool the reaction mixture again in an ice bath. Add dry, pulverized ammonium (B1175870) chloride portion-wise over 30 minutes with continuous stirring.[18]

-

Work-up and Purification: The resulting this compound can then be isolated and purified by distillation. This process can yield the product in high purity (approx. 90% yield).[18]

Caption: Reaction pathway for the synthesis of this compound.

Protection of an Alcohol

This protocol describes a general procedure for protecting a primary alcohol using this compound, analogous to silylation.[16][19]

Protocol:

-

Preparation: Dissolve the alcohol substrate in an anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or THF) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).[19]

-

Addition of Base: Add a suitable base, such as triethylamine (B128534) or pyridine, to the solution. The base acts as a scavenger for the HCl byproduct.[16]

-

Addition of Reagent: Slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting trimethylgermyl ether by flash column chromatography.

Caption: Experimental workflow for protecting an alcohol.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.[6]

Table 3: Safety Information for this compound

| Category | Information | References |

|---|---|---|

| GHS Pictograms | Flame, Corrosive | [6] |

| Signal Word | Danger | [6][8] |

| Hazard Statements | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. | [2][6][8] |

| Precautionary Statements | P210, P233, P240, P280, P303+P361+P353, P305+P351+P338 | [2][6][8] |

| Hazard Class | Flammable Liquid (Category 2), Skin Corrosion (Category 1B) | [8] |

| Personal Protective Equipment (PPE) | Faceshields, chemical-resistant gloves (neoprene or nitrile rubber), goggles, type ABEK (EN14387) respirator filter. |[8][13] |

Handling:

-

Avoid all contact with skin and eyes, and do not breathe vapor or mist.[13]

-

Handle in a well-ventilated area, preferably in a fume hood.[13][14]

-

Use non-sparking tools and take precautionary measures against static discharge.[13][14]

Storage:

-

Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[13][14][20]

-

Keep containers tightly closed and sealed to prevent contact with moisture and air.[13][20]

-

It is recommended to store under an inert atmosphere, such as nitrogen.[14]

-

Incompatible with water and strong oxidizing agents.[13][14]

Caption: Logical relationships of this compound.

Conclusion

This compound is a versatile and reactive compound with significant utility in organic and organometallic synthesis. Its ability to serve as a precursor for other organogermanium compounds and as a protective agent for functional groups makes it an important tool for researchers. However, its hazardous nature, particularly its flammability and corrosivity, demands strict adherence to safety and handling protocols. A thorough understanding of its chemical properties is essential for its effective and safe application in the laboratory and in the development of new chemical entities.

References

- 1. CAS 1529-47-1: Germane, chlorotrimethyl- | CymitQuimica [cymitquimica.com]

- 2. This compound 98 1529-47-1 [sigmaaldrich.com]

- 3. TRIMETHYLGERMANIUM CHLORIDE | 1529-47-1 [chemicalbook.com]

- 4. TRIMETHYLGERMANIUM CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | C3H9ClGe | CID 73723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 1529-47-1 [sigmaaldrich.com]

- 8. 三甲基氯化锗 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. Trimethylgermanium chloride | this compound | C3H9ClGe - Ereztech [ereztech.com]

- 11. This compound [stenutz.eu]

- 12. This compound 98 1529-47-1 [sigmaaldrich.com]

- 13. gelest.com [gelest.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 16. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. tandfonline.com [tandfonline.com]

- 19. youtube.com [youtube.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Chlorotrimethylgermane (CAS 1529-47-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorotrimethylgermane (CAS 1529-47-1), a versatile organogermanium compound. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and explores its relevance in medicinal chemistry and drug development, with a focus on its immunomodulatory and potential anticancer activities.

Core Properties and Safety Information

This compound, also known as trimethylgermanium (B74220) chloride, is a colorless, flammable, and corrosive liquid.[1][2][3][4] It is an important reagent in organometallic chemistry, serving as a precursor for the introduction of the trimethylgermyl group into various molecules.[5]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1529-47-1 | [1][2][3] |

| Molecular Formula | C₃H₉ClGe | [1][2][3] |

| Molecular Weight | 153.20 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -13 °C | [1] |

| Boiling Point | 102 °C | [1] |

| Density | 1.24 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.433 | [1] |

| Flash Point | 1 °C (closed cup) | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |

Spectral Data

Key spectral data for the characterization of this compound are summarized in Table 2.

| Spectral Data | Key Features | Reference(s) |

| ¹H NMR (in CCl₄) | A single peak corresponding to the nine equivalent protons of the three methyl groups. | [6] |

| ¹³C NMR | A single resonance for the three equivalent methyl carbons. The chemical shift is influenced by the germanium and chlorine atoms. | [1] |

| Mass Spectrometry (EI-MS) | The mass spectrum shows a characteristic isotopic pattern for germanium and chlorine. The molecular ion peak may be observed, along with fragments corresponding to the loss of a methyl group or a chlorine atom. | [2] |

| FT-IR Spectroscopy | The spectrum displays characteristic vibrational frequencies for C-H bonds in the methyl groups and the Ge-C bond. | [5] |

| Raman Spectroscopy | Raman spectroscopy can provide information on the vibrational modes of the molecule, including the Ge-Cl stretching frequency. | [7] |

Safety and Handling

This compound is classified as a highly flammable liquid and vapor, and it causes severe skin burns and eye damage.[1][4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.

Synthesis and Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and a representative nucleophilic substitution reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of germanium tetrachloride with a methylating agent, such as tetramethyltin (B1198279).[5]

Reaction: GeCl₄ + (CH₃)₄Sn → (CH₃)₃GeCl + CH₃SnCl₃

Experimental Protocol:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reagents:

-

Germanium tetrachloride (GeCl₄)

-

Tetramethyltin ((CH₃)₄Sn)

-

Anhydrous toluene (B28343) (solvent)

-

-

Procedure:

-

In the reaction flask under a nitrogen atmosphere, dissolve germanium tetrachloride in anhydrous toluene.

-

From the dropping funnel, add tetramethyltin dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Fractionally distill the mixture to separate the this compound from the solvent and byproducts. The boiling point of this compound is 102 °C.[1]

-

-

Purification: The collected fraction can be further purified by a second fractional distillation to obtain high-purity this compound.

Nucleophilic Substitution: Synthesis of Trimethyl(phenyl)germane

This compound readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile. A representative example is the reaction with an organolithium reagent, such as phenyllithium (B1222949), to form a new carbon-germanium bond.

Reaction: (CH₃)₃GeCl + C₆H₅Li → (CH₃)₃Ge(C₆H₅) + LiCl

Experimental Protocol:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

-

Reagents:

-

This compound ((CH₃)₃GeCl)

-

Phenyllithium (C₆H₅Li) in a suitable solvent (e.g., diethyl ether or cyclohexane/ether mixture)

-

Anhydrous diethyl ether (solvent)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In the reaction flask under a nitrogen atmosphere, dissolve this compound in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

From the dropping funnel, add the phenyllithium solution dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield trimethyl(phenyl)germane.

-

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not used as a therapeutic agent, it is a valuable building block for the synthesis of more complex organogermanium compounds with potential biological activity. Organogermanium compounds have been investigated for their anticancer and immunomodulatory properties.[8][9]

Immunomodulatory Effects and Signaling Pathways

Certain organogermanium compounds, such as Ge-132 (propagermanium), have been shown to modulate the immune system.[10] The proposed mechanisms often involve the induction of interferon-gamma (IFN-γ) and the activation of natural killer (NK) cells and macrophages.[1][2][9]

IFN-γ Induction Pathway:

The oral administration of some organogermanium compounds has been observed to lead to an increase in serum IFN-γ levels.[1][2] This process is thought to involve the interplay of macrophages and lymphocytes.[1][2] The induced IFN-γ can then mediate the activation of NK cells and macrophages, which are crucial components of the innate immune response against tumors and infections.[1][2]

NF-κB Signaling Pathway:

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory and immune responses.[11][12][13][14][15] Some studies suggest that the hydrolysate of Ge-132, 3-(trihydroxygermyl)propanoic acid (THGP), can influence the NF-κB signaling pathway in macrophages.[16] This can lead to the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is associated with enhanced phagocytosis and the secretion of pro-inflammatory cytokines.[16]

References

- 1. 1H, 13C, and 73Ge NMR spectral analysis of substituted aryltrimethylgermanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound 98 1529-47-1 [sigmaaldrich.com]

- 4. This compound | C3H9ClGe | CID 73723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of chiral germanium center enabled by poly-deborylative alkylation and desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of interferon production by natural killer cells by organogermanium compound, Ge132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. Molecular mechanisms of IFN-gamma to up-regulate MHC class I antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prezi.com [prezi.com]

An In-depth Technical Guide to Chlorotrimethylgermane (C₃H₉ClGe)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrimethylgermane, with the molecular formula C₃H₉ClGe, is a pivotal organogermanium compound utilized extensively in organic synthesis and materials science. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a distinct odor. It is a volatile and reactive compound, primarily used as a precursor for the introduction of the trimethylgermyl group into organic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉ClGe | [1] |

| Molecular Weight | 153.19 g/mol | [2] |

| CAS Number | 1529-47-1 | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.24 g/mL at 25 °C | [3] |

| Boiling Point | 102 °C | [3] |

| Melting Point | -13 °C | [3] |

| Refractive Index (n20/D) | 1.433 | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is highly flammable and corrosive, causing severe skin burns and eye damage.[2]

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

|

| Danger | H225: Highly flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the controlled demethylation of tetramethylgermane (B1582461) using concentrated sulfuric acid, followed by treatment with ammonium (B1175870) chloride.[5]

Experimental Protocol: Synthesis from Tetramethylgermane

Materials:

-

Tetramethylgermane ((CH₃)₄Ge)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ammonium Chloride (NH₄Cl), dry and pulverized

-

Pentane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Apparatus for gas collection

Procedure:

-

A two-necked flask equipped with a magnetic stirrer, a pressure-equalized addition funnel, and an outlet to a gas collection apparatus is cooled in an ice bath.

-

35.5 g (0.266 mol) of tetramethylgermane and 138 g of concentrated sulfuric acid are added to the flask.

-

The solution is stirred magnetically for 2 hours at 0 °C and then for 5 hours at room temperature. The efficiency of stirring is critical for the reaction's success.

-

After the evolution of 5.95 L (0.266 mol) of methane, the mixture is cooled in an ice bath.

-

22.5 g (0.417 mol) of dry, pulverized ammonium chloride is added to the mixture over 30 minutes with continuous stirring.

-

Stirring is continued for an additional hour.

-

The organic layer is extracted with three 200 mL portions of pentane.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

Simple distillation of the dried organic layer yields this compound.

Expected Yield: 30.25 g (86%) Boiling Point of Product: 102-103 °C at 760 mm Hg

Key Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily for the introduction of the trimethylgermyl moiety. This group can serve as a protecting group or as a reactive handle for further transformations.

Nucleophilic Substitution

The germanium-chlorine bond is susceptible to cleavage by nucleophiles, making it useful for the synthesis of a wide range of organogermanium compounds. A common example is the reaction with Grignard reagents to form new carbon-germanium bonds.

Experimental Protocol: Reaction with a Grignard Reagent (Illustrative)

Materials:

-

This compound ((CH₃)₃GeCl)

-

Magnesium turnings

-

An alkyl or aryl halide (e.g., Bromobenzene)

-

Anhydrous diethyl ether

-

3M HCl (for workup)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare the Grignard reagent by adding a solution of the alkyl/aryl halide in anhydrous diethyl ether to magnesium turnings in a flask.

-

Once the Grignard reagent formation is complete, cool the solution in an ice bath.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched by the slow addition of aqueous 3M HCl.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.

Applications in Catalysis and Materials Science

Organogermanium compounds, often synthesized from this compound, are finding increasing applications in catalysis and materials science. They can be used as precursors for germanium-containing materials with interesting electronic and optical properties.[1] In catalysis, organogermanium compounds can act as catalysts or as coupling partners in various organic transformations.[6]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Observed Peaks / Signals | Interpretation |

| ¹H NMR | Singlet at ~0.39 ppm (in C₆H₆) | All nine protons on the three methyl groups are chemically equivalent.[5] |

| ¹³C NMR | A single resonance is expected for the methyl carbons. | The three methyl groups are chemically equivalent. |

| FT-IR (Neat) | Strong absorptions corresponding to C-H stretching and bending, and Ge-C stretching. | Confirms the presence of methyl groups and the germanium-carbon bond. |

| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern involving the loss of methyl groups and chlorine. | Provides information on the molecular weight and fragmentation pathways. |

References

- 1. CAS 1529-47-1: Germane, chlorotrimethyl- | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H9ClGe | CID 73723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 1529-47-1 [sigmaaldrich.com]

- 4. Trimethylgermanium chloride | this compound | C3H9ClGe - Ereztech [ereztech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

physical properties of trimethylgermanium chloride

An In-depth Technical Guide on the Core Physical Properties of Trimethylgermanium (B74220) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylgermanium chloride ((CH₃)₃GeCl), also known as chlorotrimethylgermane, is an organogermanium compound that serves as a versatile reagent in organic and organometallic synthesis. Its utility in the synthesis of more complex molecules, including those with potential pharmaceutical applications, necessitates a thorough understanding of its fundamental physical properties. This technical guide provides a comprehensive overview of the core physical characteristics of trimethylgermanium chloride, detailed methodologies for their determination, and a logical workflow for its characterization. This document is intended to be a valuable resource for researchers and professionals working with this compound.

Core Physical Properties

The are well-documented in the literature. A summary of these key quantitative data is presented in Table 1 for ease of reference and comparison.

Table 1: Summary of Core Physical Properties of Trimethylgermanium Chloride

| Property | Value | Conditions |

| Molecular Formula | C₃H₉ClGe | - |

| Molecular Weight | 153.20 g/mol [1][2][3] | - |

| Appearance | Clear, colorless liquid[1][4][5] | Ambient |

| Form | Liquid[1][4][6][7] | Ambient |

| Melting Point | -13 °C[1][4] | - |

| Boiling Point | 102 °C[1][4][6][8] | at 760 mmHg |

| Density | 1.24 g/mL[4][7] | at 25 °C |

| Refractive Index (n_D) | 1.433[4][8] | at 20 °C |

| Solubility | Immiscible with water. Miscible with ether, tetrahydrofuran, hexane, benzene, dichloromethane, and chloroform.[4] | - |

| Sensitivity | Moisture sensitive[1][4] | - |

Experimental Protocols for Property Determination

While specific experimental protocols for trimethylgermanium chloride are not extensively detailed in publicly available literature, the following are standardized, generally accepted methodologies for determining the key physical properties of a liquid compound such as this.

Determination of Melting Point

The melting point of trimethylgermanium chloride, which is below ambient temperature, can be determined using a cryo-melting point apparatus or a standard melting point apparatus equipped with a cooling system.

-

Apparatus: A calibrated digital melting point apparatus with a cooling function (e.g., a Mel-Temp apparatus with a cold stage).

-

Procedure:

-

A small sample of trimethylgermanium chloride is sealed in a capillary tube. Given its moisture sensitivity, this should be done under an inert atmosphere (e.g., in a glovebox).

-

The capillary tube is placed in the sample holder of the melting point apparatus.

-

The sample is rapidly cooled to a temperature well below the expected melting point (e.g., -30 °C).

-

The temperature is then slowly increased at a rate of approximately 1-2 °C per minute.[9]

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded. This range is the melting point of the substance.[10] For a pure substance, this range should be narrow.

-

Determination of Boiling Point

The boiling point can be accurately measured using a distillation or reflux method.

-

Apparatus: A micro-distillation apparatus or a reflux setup with a condenser and a calibrated thermometer.

-

Procedure (Reflux Method):

-

A small volume (e.g., 2-3 mL) of trimethylgermanium chloride is placed in a round-bottom flask with a boiling chip.

-

A condenser is fitted vertically to the flask, and cooling water is circulated through it.

-

The flask is gently heated until the liquid begins to boil and a ring of condensing vapor is established on the inner surface of the condenser.

-

A calibrated thermometer is positioned so that the bulb is just below the level of the condenser side arm, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Determination of Density

The density of liquid trimethylgermanium chloride can be determined using a pycnometer or a digital density meter.

-

Apparatus: A calibrated pycnometer (specific gravity bottle) of a known volume and a high-precision analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is then emptied, thoroughly dried, and filled with trimethylgermanium chloride.

-

The pycnometer filled with the sample is weighed.

-

The density is calculated by dividing the mass of the trimethylgermanium chloride by the volume of the pycnometer. All measurements should be performed at a constant, recorded temperature (e.g., 25 °C).

-

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters the liquid and is a characteristic property.

-

Apparatus: A calibrated Abbe refractometer.

-

Procedure:

-

A few drops of trimethylgermanium chloride are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the crosshairs in the eyepiece.

-

The adjustment knob is turned until the boundary between the light and dark fields aligns with the center of the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken must be carefully controlled and recorded, as the refractive index is temperature-dependent.

-

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like trimethylgermanium chloride.

Caption: Figure 1: A flowchart illustrating the sequential process for the physical characterization of a chemical compound.

This guide provides a foundational understanding of the , essential for its safe handling, application in synthesis, and for the quality control of materials in a research and development setting. The provided methodologies represent standard practices that can be readily implemented in a laboratory environment.

References

- 1. Trimethylgermanium chloride | this compound | C3H9ClGe - Ereztech [ereztech.com]

- 2. strem.com [strem.com]

- 3. This compound 98 1529-47-1 [sigmaaldrich.com]

- 4. TRIMETHYLGERMANIUM CHLORIDE | 1529-47-1 [chemicalbook.com]

- 5. Trimethylgermanium chloride 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 1529-47-1 Trimethylgermanium chloride AKSci Y1383 [aksci.com]

- 7. This compound 98 1529-47-1 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of Chlorotrimethylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chlorotrimethylgermane, with a focus on its boiling and melting points. Detailed experimental methodologies for the determination of these properties are presented, alongside a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Physicochemical Data

This compound is a volatile, colorless liquid at room temperature. Its fundamental physical properties are summarized in the table below.

| Property | Value | Units |

| Boiling Point | 102 | °C |

| Melting Point | -13 | °C |

| Density | 1.24 | g/mL at 25 °C |

| Refractive Index | 1.433 | n20/D |

| Molecular Weight | 153.20 | g/mol |

Experimental Protocols for Property Determination

The accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard experimental procedures for these measurements.

Melting Point Determination

The melting point of this compound, which is below room temperature, is determined using a cryostatic apparatus. A general protocol for determining the melting point of a low-melting substance involves the following steps:

-

Sample Preparation: A small, pure sample of the compound is sealed in a glass capillary tube.[1][2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a MelTemp or a Thiele tube, equipped with a suitable cooling bath (e.g., an alcohol or dry ice/acetone bath). The apparatus must allow for controlled, slow cooling and precise temperature monitoring.

-

Cooling and Observation: The sample is cooled at a controlled rate, typically around 1-2°C per minute, as it approaches the expected melting (freezing) point.

-

Data Recording: The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. For a pure compound, this should be a sharp, well-defined point.

Boiling Point Determination

The boiling point of a liquid can be determined using several methods, with the capillary method being a common and efficient choice.[3][4]

-

Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[5][6] This assembly is then attached to a thermometer.

-

Heating: The test tube is heated in a controlled manner, often using an oil bath or a heating block, to ensure uniform temperature distribution.[6][7]

-

Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit as bubbles.[5] When the liquid reaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.[5][7]

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[4][5] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[5][7]

Synthesis of this compound

A documented method for the synthesis of this compound involves the demethylation of tetramethylgermane (B1582461) using concentrated sulfuric acid, followed by treatment with ammonium (B1175870) chloride.[8] This process is an efficient route to obtaining the desired product.

Caption: Synthesis workflow for this compound.

This guide provides essential data and methodologies for the handling and characterization of this compound. The presented protocols are foundational for ensuring the purity and identity of this compound in research and development settings.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. davjalandhar.com [davjalandhar.com]

- 3. phillysim.org [phillysim.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. tandfonline.com [tandfonline.com]

Solubility of Chlorotrimethylgermane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorotrimethylgermane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility and provides a generalized experimental protocol for its determination.

Core Concepts: Solubility and Reactivity

This compound ((CH₃)₃GeCl) is a colorless, volatile liquid commonly used in organogermanium chemistry.[1] Its utility as a reagent is fundamentally linked to its solubility and stability in a given solvent. As an organometallic compound, it is generally soluble in organic solvents and has limited solubility in water.[1] The molecule's reactivity, particularly its moisture sensitivity, necessitates careful solvent selection to prevent hydrolysis and ensure the integrity of the compound.[2]

Qualitative Solubility Data

This compound is reported to be miscible with a range of common organic solvents. The following table summarizes the available qualitative solubility information. Miscibility indicates that the two substances will mix in all proportions to form a homogeneous solution.

| Solvent | Formula | Type | Solubility | Reference |

| Diethyl Ether | (C₂H₅)₂O | Ether | Miscible | [2] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Miscible | [2] |

| Hexane | C₆H₁₄ | Nonpolar | Miscible | [2] |

| Benzene | C₆H₆ | Aromatic | Miscible | [2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Miscible | [2] |

| Chloroform | CHCl₃ | Halogenated | Miscible | [2] |

| Water | H₂O | Polar Protic | Immiscible | [2] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for the quantitative determination of this compound solubility in an organic solvent. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of this compound.[2]

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of this compound at saturation in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (min. 98% purity)

-

Anhydrous organic solvent of choice

-

Temperature-controlled shaker or bath

-

Inert atmosphere glovebox or Schlenk line

-

Gastight syringes and needles

-

Analytical balance

-

Volumetric flasks

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

In a series of sealed vials under an inert atmosphere, add a measured volume of the anhydrous organic solvent.

-

Incrementally add this compound to each vial until an excess of an undissolved liquid phase is observed.

-

Place the vials in a temperature-controlled shaker or bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of an undissolved phase confirms saturation.

-

-

Sample Extraction:

-

Cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to permit phase separation.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed gastight syringe. Avoid disturbing the undissolved layer.

-

Immediately weigh the filled syringe to determine the mass of the extracted sample.

-

-

Sample Analysis:

-

Dilute the extracted sample to a known volume with the same anhydrous solvent in a volumetric flask.

-

Analyze the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC). A calibration curve should be prepared using standard solutions of known this compound concentrations.

-

-

Data Calculation:

-

From the analytical results, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).

-

-

Replication:

-

Repeat the experiment at least three times to ensure the reproducibility and statistical validity of the results.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a reaction involving this compound is a critical step that depends on several factors beyond simple solubility. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

References

Chlorotrimethylgermane: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrimethylgermane ((CH₃)₃GeCl) is a volatile, colorless liquid and a versatile organometallic reagent with significant applications in organic synthesis and materials science. Its reactivity, primarily centered around the labile germanium-chlorine bond, allows for the introduction of the trimethylgermyl moiety into a wide array of organic molecules. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, including quantitative data, detailed reaction mechanisms, and its potential applications in the synthesis of bioactive compounds.

Physicochemical Properties and Stability

This compound is a flammable and moisture-sensitive compound that requires handling under inert and anhydrous conditions. Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉ClGe | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| CAS Number | 1529-47-1 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | -13 °C | [3] |

| Boiling Point | 102 °C | [3] |

| Density | 1.24 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.433 | [3] |

| Flash Point | 1 °C | [3] |

Thermal Stability

Bond Stability

The reactivity of this compound is largely dictated by the strength of the Germanium-Chlorine (Ge-Cl) bond. The bond dissociation energy (BDE) for the Ge-Cl bond in this compound has been reported, providing a quantitative measure of its stability.

| Bond | Bond Dissociation Energy (kJ/mol) | Method | Reference(s) |

| Ge-Cl | 431.8 ± 4 | Not Specified | [5] |

| Ge-Cl | 390.8 ± 9.6 | Not Specified | [6] |

These values indicate a relatively strong bond, but one that is susceptible to cleavage by various nucleophiles.

Reactivity Profile

The primary mode of reactivity for this compound involves the nucleophilic substitution at the germanium center, leading to the displacement of the chloride ion.

Hydrolysis

This compound is highly sensitive to moisture and readily undergoes hydrolysis to form hexamethyldigermoxane. This reaction proceeds via a nucleophilic attack of water on the germanium atom.

Experimental Protocol: General Procedure for Hydrolysis

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran). Slowly add a stoichiometric amount of water while stirring vigorously. The reaction is typically exothermic. After the addition is complete, the reaction mixture can be stirred at room temperature to ensure completion. The resulting hexamethyldigermoxane can be isolated by removal of the solvent and by-product (HCl) under reduced pressure.

Note: This is a generalized procedure. Specific conditions may vary.

References

- 1. This compound | C3H9ClGe | CID 73723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4322402A - Germanium-containing organic polymer and its use in the treatment of allergic disease - Google Patents [patents.google.com]

- 3. preprints.org [preprints.org]

- 4. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Guide to the Nomenclature of Chlorotrimethylgermane

For researchers, scientists, and professionals engaged in drug development, precise chemical nomenclature is paramount for clear communication, accurate data retrieval, and regulatory compliance. This technical guide provides a detailed overview of the synonyms and alternative names for the organogermanium compound, chlorotrimethylgermane.

Synonyms and Identifiers

This compound is a key reagent in organic synthesis and materials science. It is known by several alternative names, which are often used interchangeably in scientific literature and chemical supplier catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

Table 1: Synonyms for this compound

| Synonym | Source(s) |

| Trimethylgermanium Chloride | [1][2][3][4][5] |

| Trimethylchlorogermane | [1][2][3][4] |

| Chloro(trimethyl)germane | [2][3] |

| Trimethylgermanyl chloride | [1] |

| Trimethylgermyl chloride | [1][3] |

| Chlorotrimethylgermanium | [1][3] |

| Trimethylgermanium(IV) chloride | [3] |

Chemical Identifiers

In addition to trivial and systematic names, a set of unique identifiers is used to definitively characterize this compound. These identifiers are crucial for database searches and unambiguous identification.

Table 2: Key Chemical Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| CAS Number | 1529-47-1 | [1][2][3][4] |

| EC Number | 216-214-4 | [2][3][4] |

| MDL Number | MFCD00000462 | [2][4] |

| PubChem CID | 73723 | [2][3] |

| InChI | 1S/C3H9ClGe/c1-5(2,3)4/h1-3H3 | [3][4] |

| InChIKey | ZZBNZZCHSNOXOH-UHFFFAOYSA-N | [2][3][4] |

| SMILES | C--INVALID-LINK--(C)Cl | [2][3][4] |

| Linear Formula | (CH3)3GeCl | [1][3][4] |

| Molecular Formula | C3H9ClGe | [2][3] |

Logical Relationships of Nomenclature

The various synonyms for this compound can be understood through their etymological and systematic relationships. The following diagram illustrates the logical connections between the different naming conventions.

Caption: Logical relationships between common synonyms for this compound.

References

- 1. CAS:1529-47-1 | Trimethylgermanium Chloride Synonyms:Chlorotrimethylgermanium; Trimethylchlorogermane; Trimethylchlorogermanium; Trimethylgermanyl chloride; Trimethylgermyl chloride » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 2. Trimethylgermanium chloride | this compound | C3H9ClGe - Ereztech [ereztech.com]

- 3. This compound | C3H9ClGe | CID 73723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 三甲基氯化锗 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. TRIMETHYLGERMANIUM CHLORIDE | 1529-47-1 [chemicalbook.com]

In-depth Technical Guide: Trimethylgermyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, spectroscopic properties, and synthesis of trimethylgermyl chloride ((CH₃)₃GeCl). The data presented is intended to support research and development activities where this organogermanium compound is of interest.

Core Structural and Physical Properties

Trimethylgermyl chloride is a colorless liquid at room temperature. Below is a summary of its key physical properties.

| Property | Value | Source |

| CAS Number | 1529-47-1 | [1][2] |

| Molecular Formula | C₃H₉ClGe | [1][3] |

| Molecular Weight | 153.20 g/mol | [3] |

| Boiling Point | 102 °C | |

| Melting Point | -13 °C | |

| Density | 1.24 g/mL at 25 °C |

Molecular Structure

Due to a lack of available experimental crystallographic data, the molecular structure of trimethylgermyl chloride is presented based on analogous compounds and theoretical calculations. The central germanium atom is bonded to three methyl groups and one chlorine atom in a tetrahedral geometry.

Caption: Ball-and-stick model of trimethylgermyl chloride.

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following table summarizes expected spectroscopic features based on known chemical shifts and characteristic vibrational frequencies.

| Technique | Expected Features |

| ¹H NMR | A single sharp peak corresponding to the nine equivalent protons of the three methyl groups. |

| ¹³C NMR | A single resonance for the three equivalent methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching and bending, and a Ge-Cl stretching vibration. |

| Raman Spectroscopy | A strong, polarized band corresponding to the symmetric Ge-C stretching mode. |

Synthesis Protocol

The synthesis of trimethylgermyl chloride is typically achieved through the methylation of germanium tetrachloride. A common and effective method involves the use of a Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide.

Reaction: GeCl₄ + 3 CH₃MgX → (CH₃)₃GeCl + 3 MgXCl (where X = Cl or Br)

Experimental Workflow

Caption: Synthesis workflow for trimethylgermyl chloride.

Detailed Methodology

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen or argon inlet is charged with a solution of germanium tetrachloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran.[4]

-

Grignard Reaction: The solution is cooled in an ice bath, and a solution of methylmagnesium halide (typically 3.0 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.

-

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted one or more times with the solvent, and the organic extracts are combined.

-

Purification: The combined organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure trimethylgermyl chloride.

Note: All procedures should be carried out under an inert atmosphere due to the moisture sensitivity of the reagents and product. Appropriate personal protective equipment should be worn at all times.

References

- 1. Chlorotrimethylgermane | C3H9ClGe | CID 73723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS:1529-47-1 | Trimethylgermanium Chloride Synonyms:Chlorotrimethylgermanium; Trimethylchlorogermane; Trimethylchlorogermanium; Trimethylgermanyl chloride; Trimethylgermyl chloride » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 3. Trimethylgermanium chloride | this compound | C3H9ClGe - Ereztech [ereztech.com]

- 4. Preparations and Reaction of Germanium tetrachloride_Chemicalbook [chemicalbook.com]

chlorotrimethylgermane safety data sheet (SDS) information

A Technical Safety Guide to Chlorotrimethylgermane

Introduction: this compound (CAS No: 1529-47-1, Molecular Formula: C₃H₉ClGe) is a volatile, colorless liquid used in chemical synthesis, particularly in laboratories and for the synthesis of substances.[1] It is recognized for being a highly flammable and corrosive material, demanding stringent safety protocols for its handling and storage.[2][3] This guide provides an in-depth summary of its safety data, compiled from various Safety Data Sheets (SDS), to inform researchers, scientists, and drug development professionals on its proper management.

Hazard Identification and Classification

This compound is classified as a hazardous substance for transportation and by the Globally Harmonized System (GHS). It poses significant risks, being both highly flammable and corrosive, capable of causing severe skin burns and eye damage.[1][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][3] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[1][3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1] |

Table 2: Transportation and Shipping Information

| Identifier | Value |

| UN Number | UN2924[1][2] |

| Proper Shipping Name | Flammable liquid, corrosive, n.o.s. (this compound)[1][2] |

| Hazard Class | 3 (Flammable Liquid)[2] |

| Subsidiary Hazard Class | 8 (Corrosive)[2] |

| Packing Group | II[1][2] |

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are crucial for understanding its behavior and for designing safe experimental and storage conditions.

Table 3: Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Weight | 153.20 g/mol | [4] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 102 °C | [4] |

| Melting Point | -13 °C | [4][5] |

| Density | 1.24 g/mL at 25 °C | [4][5] |

| Flash Point | 1 °C (33.8 °F) - closed cup | |

| Refractive Index | n20/D 1.433 | [4] |

| Water Solubility | Product is water soluble | [2] |

Safe Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound. The substance is sensitive to moisture and light.[2][6]

Handling Procedures:

-

Work exclusively under a chemical fume hood.[2]

-

Ensure adequate ventilation and that eyewash stations and safety showers are in close proximity.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

-

All metal parts of equipment must be grounded to prevent static electricity discharge.[2]

-

Avoid contact with skin, eyes, and clothing, and do not breathe mists or vapors.[2]

-

Wash hands thoroughly after handling.[2]

Storage Conditions:

-

Store in a dry, cool, and well-ventilated area designated for flammables.[2][7]

-

Keep containers tightly closed to prevent exposure to moisture.[2][7]

-

Store away from heat, sparks, open flames, and other ignition sources.[2][7]

-

It is recommended to store the container under a nitrogen atmosphere.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a faceshield.[6]

-

Skin Protection: Handle with chemically resistant gloves that have been inspected before use.[6] Wear appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH (US) or EN 14387 (EU) approved respirator with a suitable cartridge (e.g., type ABEK) if ventilation is inadequate or for emergency use.

Emergency Procedures

A clear and rehearsed emergency plan is critical when working with this compound.

Table 4: First-Aid Measures for Exposure

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Do not use the mouth-to-mouth method. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[2] Water mist can be used to cool closed containers.[2]

-

Unsuitable Extinguishing Media: Do not use water directly on the substance, as it may react.[7]

-

Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel to an ignition source and flash back.[2] Containers may explode when heated.[2] Upon exposure to water or open flame, irritating fumes of hydrogen chloride may develop.[7]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures: For any spill, immediately remove all sources of ignition and ensure adequate ventilation.[2] Use spark-proof tools and personal protective equipment.[2]

Caption: Workflow for Accidental Spill Response.

Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[2] However, it is known to be a corrosive material.[2] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation of the esophagus and stomach.[2] Inhalation of high concentrations of vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[2]

Ecological Information: There are no substances known to be hazardous to the environment in this product.[2] Due to its water solubility, it is likely to be mobile in the environment and may spread in water systems.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data presented in Safety Data Sheets are not typically published within the SDS itself. These documents are summaries of known hazards intended for end-users. For specific experimental methodologies, researchers would need to consult primary scientific literature or specialized toxicology databases, which are beyond the scope of standard safety documentation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound | C3H9ClGe | CID 73723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 三甲基氯化锗 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. gelest.com [gelest.com]

An In-depth Technical Guide to the Core Uses of Chlorotrimethylgermane in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrimethylgermane ((CH₃)₃GeCl), a versatile organogermanium compound, serves as a valuable reagent in modern organic synthesis. Structurally analogous to the more commonly utilized chlorotrimethylsilane, it offers unique reactivity and properties that make it a powerful tool for a range of chemical transformations. This guide provides a comprehensive overview of the fundamental applications of this compound, including detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Core Physicochemical Properties

This compound is a colorless liquid with a distinctive odor. It is soluble in many common organic solvents but has limited solubility in water. Its key physical and chemical properties are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₃H₉ClGe |

| Molecular Weight | 153.20 g/mol |

| Boiling Point | 102 °C |

| Melting Point | -13 °C |

| Density | 1.24 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.433 |

I. Protection of Alcohols

One of the primary applications of this compound is in the protection of hydroxyl groups in alcohols to form trimethylgermyl ethers. This strategy is analogous to the widely used trimethylsilyl (B98337) (TMS) protection. The trimethylgermyl group masks the acidic proton of the alcohol, preventing it from interfering with subsequent reactions, particularly those involving strong bases or nucleophiles.

General Reaction Scheme